molecular formula C9H18O2 B8730320 (S)-6-methyloctanoic acid

(S)-6-methyloctanoic acid

Cat. No.: B8730320
M. Wt: 158.24 g/mol
InChI Key: GPOPHQSTNHUENT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-Methyloctanoic acid (CAS 928-30-3) is a chiral, branched-chain fatty acid of high interest in organic synthesis and applied research. With a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol, this compound serves as a valuable building block for the synthesis of complex flavor and fragrance compounds . Its specific stereochemistry allows for the development of esters that exhibit distinct fruity or creamy notes, making it a crucial material for creating specialized artificial flavors and perfumes . Researchers also investigate its potential role as a chiral intermediate in pharmaceutical synthesis, where its branched structure can be utilized to enhance the bioavailability of target molecules . This product is strictly for laboratory research and development. It is classified with the hazard statements H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Proper personal protective equipment must be worn, and it should be handled only in a well-ventilated environment. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(6S)-6-methyloctanoic acid

InChI

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1

InChI Key

GPOPHQSTNHUENT-QMMMGPOBSA-N

SMILES

CCC(C)CCCCC(=O)O

Isomeric SMILES

CC[C@H](C)CCCCC(=O)O

Canonical SMILES

CCC(C)CCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Ecological Context

Identification in Microbial Metabolites

The primary natural sources of (S)-6-methyloctanoic acid are complex lipopeptides synthesized by bacteria, particularly from the genus Paenibacillus. In these molecules, the fatty acid is attached to a peptide chain, creating an amphiphilic structure essential for their biological activity.

This compound is a defining feature of several well-known lipopeptide antibiotics. These molecules are assembled by large multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs), which allow for the incorporation of non-proteinogenic amino acids and the attachment of fatty acid moieties.

Polymyxins are a class of cationic polypeptide antibiotics effective against Gram-negative bacteria. The different types of polymyxins are distinguished by variations in their amino acid sequence and the structure of their N-terminal fatty acyl chain. nih.govnih.gov In two of the most clinically significant polymyxins, Polymyxin (B74138) B1 and Colistin (B93849) A (also known as Polymyxin E1), this fatty acyl group is specifically this compound. nih.govmcmaster.caresearchgate.netnih.gov This lipid tail is crucial for the antibiotic's mechanism of action, which involves disrupting the integrity of the bacterial cell membrane. mcmaster.canih.gov

Lipopeptide AntibioticFatty Acyl ComponentChemical Formula of Fatty AcidSignificance
Polymyxin B1This compoundC9H18O2N-terminal fatty acyl group essential for antimicrobial activity. nih.govmcmaster.cacaymanchem.com
Colistin A (Polymyxin E1)This compoundC9H18O2N-terminal fatty acyl group crucial for binding to and disrupting the bacterial outer membrane. researchgate.netnih.govnih.govasm.org

Mattacin, which has been identified as being identical to Polymyxin M, is another nonribosomally synthesized decapeptide antibiotic. nih.gov Structural elucidation has confirmed that it contains an this compound moiety attached as an amide at the N-terminal amino group of its peptide chain. nih.gov This structure contributes to its ability to inhibit the growth of a wide variety of both Gram-positive and Gram-negative bacteria. nih.gov

The tridecaptins are a family of linear cationic antimicrobial peptides known for their selective activity against Gram-negative bacteria. nih.gov Several members of the tridecaptin family, such as Tridecaptin B1, feature a (6S)-methyloctanoic acid tail. nih.govrsc.org This lipid component is integral to the tridecaptins' unique dual mechanism of action, which involves interacting with lipopolysaccharides (LPS) and binding to lipid II, thereby disrupting the proton motive force of the bacterial cell. nih.gov

The lipopeptides containing this compound are produced by specific bacterial species, primarily within the genus Paenibacillus, a group of bacteria found in diverse environments such as soil and the rhizosphere. nih.govmdpi.com

Paenibacillus kobensis : The M strain of this species, isolated from a soil/manure sample, is the producer of Mattacin (Polymyxin M). nih.gov

Paenibacillus polymyxa : This species is a well-known producer of various antimicrobial compounds, including polymyxins and tridecaptins. nih.govmdpi.comcore.ac.uk Strains of P. polymyxa synthesize Polymyxin B1 and have also been identified as the source of Tridecaptin B1. caymanchem.comnih.gov The production of these potent antibiotics is a key factor in the bacterium's ability to act as a biocontrol agent against plant pathogens. core.ac.uk

Bacterial StrainProduced Lipopeptide(s)Fatty Acid Moiety
Paenibacillus kobensis MMattacin (Polymyxin M)This compound nih.gov
Paenibacillus polymyxaPolymyxin B1, Polymyxin P, TridecaptinsThis compound caymanchem.comnih.govcore.ac.uk

Association with Nonribosomally Synthesized Lipopeptide Antibiotics

Broader Ecological Implications of this compound-Containing Natural Products

The production of natural products containing this compound has significant ecological implications for the microorganisms that synthesize them. nih.gov These lipopeptides are not merely metabolic byproducts but are functional molecules that enhance the survival and competitiveness of the producing bacteria in their natural habitats. nih.govnih.gov

The primary ecological role of these compounds is antimicrobial. nih.gov By producing potent antibiotics like polymyxins and tridecaptins, bacteria such as Paenibacillus polymyxa can inhibit the growth of competing microorganisms in the nutrient-limited soil environment. nih.govcore.ac.uk This antagonistic capability is a key component of their role as plant growth-promoting rhizobacteria (PGPR), as they can protect plants from phytopathogens. core.ac.uk

Furthermore, the amphiphilic nature conferred by the this compound tail and the peptide headgroup gives these molecules surfactant properties. nih.gov These biosurfactant capabilities can play a role in bacterial motility, colonization of surfaces, and the formation of biofilms, which are complex microbial communities that provide protection from environmental stressors. nih.govresearchgate.net The production of these lipopeptides is therefore a sophisticated strategy for interacting with the environment, securing resources, and defending against competitors. nih.gov

Related Branched-Chain Fatty Acids in Non-Human Biological Systems

Detailed studies specifically outlining the metabolic pathways of dimethyloctanoic acids within guinea-pig kidney slices are not prominently available in the scientific literature. General mammalian fatty acid metabolism typically involves beta-oxidation. However, the presence of methyl branches, as in dimethyloctanoic acids, necessitates additional enzymatic steps to bypass the steric hindrance at the branch points. This often involves alpha-oxidation or the use of specific isomerases and mutases to shift the position of the methyl group, allowing beta-oxidation to proceed. Without specific studies on guinea-pig kidneys, it is presumed that a similar, complex metabolic process would be required.

Branched-chain fatty acids are integral components of various microbial lipopeptides, contributing significantly to their biological activity. The WAP-8294A family of cyclic lipodepsipeptides, known for their potent activity against methicillin-resistant Staphylococcus aureus (MRSA), serves as a prime example. rsc.org

The structure of the WAP-8294A compounds primarily varies in the nature of their hydroxylated fatty acyl chain. rsc.org The most potent member of this family, WAP-8294A2, incorporates (R)-3-hydroxy-7-methyloctanoic acid as its lipid tail. rsc.orgresearchgate.net This branched-chain fatty acid is crucial for the antibiotic's mechanism of action. duke.edu The biosynthesis of these lipopeptides involves the activation of the fatty acid to its corresponding acyl-CoA thioester, a step catalyzed by acyl-CoA ligases (ACLs). rsc.orgresearchgate.net

In the producing organism, Lysobacter enzymogenes OH11, multiple ACL enzymes are involved in the activation and incorporation of the fatty acyl chains, indicating a degree of functional redundancy. nih.gov However, studies have shown that a specific enzyme, ACL6, plays a primary role in the activation of (R)-3-hydroxy-7-methyloctanoic acid for the biosynthesis of WAP-8294A2. rsc.orgresearchgate.net The disruption of the gene encoding ACL6 significantly reduces the production of WAP-8294A2. nih.gov The presence of multiple, functionally overlapping ACLs is thought to be the basis for the diversity of the fatty acyl chains observed in the WAP-8294A family. rsc.orgresearchgate.net

The branched fatty acyl tail is essential for the biological activity of WAP-8294A2, likely facilitating its interaction with and disruption of bacterial cell membranes. duke.edu

Table 1: Key Acyl-CoA Ligases (ACLs) in WAP-8294A2 Biosynthesis

EnzymeGeneRole in WAP-8294A2 ProductionImpact of Gene Disruption
ACL6 acl6Main enzyme for activation of (R)-3-hydroxy-7-methyloctanoic acidSignificantly reduced yield
ACL2 acl2Contributes to fatty acyl chain activationReduced yield
ACL3 acl3Contributes to fatty acyl chain activationReduced yield
ACL4 acl4Contributes to fatty acyl chain activationReduced yield
ACL1 acl1Minor roleLittle impact on yield
ACL5 acl5Minor role in WAP-8294A2, may be important for other family membersLittle impact on yield
ACL7 acl7Minor roleLittle impact on yield

Table 2: Branched Fatty Acyl Chains in the WAP-8294A Family

LipopeptideFatty Acyl MoietySignificance
WAP-8294A2 (R)-3-hydroxy-7-methyloctanoic acidMost potent member of the family rsc.orgresearchgate.net

Biosynthetic Pathways and Mechanisms

Nonribosomal Peptide Synthetase (NRPS)-Mediated Incorporation

Nonribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that synthesize a wide array of complex peptide-based natural products, independent of messenger RNA. wikipedia.org These assembly lines can incorporate not only standard proteinogenic amino acids but also a variety of other building blocks, including D-amino acids, heterocyclic elements, and fatty acids, leading to products with significant structural diversity and biological activity. wikipedia.orgresearchgate.net Lipopeptides, a class of molecules featuring a fatty acid tail attached to a peptide chain, are commonly produced by NRPS machinery. core.ac.uknih.gov

The biosynthesis of lipopeptides via NRPSs begins with a crucial "lipoinitiation" step, where a fatty acid is selected and loaded onto the enzymatic assembly line. core.ac.uk This process is analogous to the loading of the first amino acid in standard nonribosomal peptide synthesis. The fatty acid is activated and then tethered to a carrier protein domain, typically an acyl carrier protein (ACP) or a peptidyl carrier protein (PCP), which holds the growing molecule and presents it to subsequent catalytic domains. core.ac.uknih.gov

In many systems, a dedicated loading module is responsible for this initiation. For instance, in the synthesis of the lipopeptide mycosubtilin, the fatty acid is activated and loaded onto an ACP domain. nih.gov This acyl-ACP then serves as the primer. The assembly line proceeds as the fatty acid is condensed with the first amino acid, which is activated on its own PCP domain. This reaction is catalyzed by a condensation (C) domain, forming the first peptide (amide) bond and elongating the chain. core.ac.uknih.gov The growing lipopeptide chain is then sequentially passed along the different modules of the NRPS, with each module adding one amino acid, until the final product is assembled and released, often through cyclization. nih.govnih.gov

Before a fatty acid like (S)-6-methyloctanoic acid can be incorporated into a lipopeptide, it must be activated. This is a critical step managed by adenylate-forming enzymes, which activate a carboxylic acid to form an acyl-AMP intermediate. rsc.orgnih.gov This family includes Fatty Acyl-CoA Ligases (FACLs) and Fatty Acyl-AMP Ligases (FAALs), which are structurally related but have distinct functions. rsc.orgrsc.org

Fatty Acyl-CoA Ligases (FACLs): These enzymes catalyze the conversion of a fatty acid into its corresponding fatty acyl-CoA thioester through an acyl-AMP intermediate. nih.gov Fatty acyl-CoAs are versatile molecules used in various metabolic processes, including beta-oxidation and the synthesis of phospholipids. nih.govnih.gov In some lipopeptide biosynthetic pathways, a fatty acyl-CoA generated by an FACL can be used directly by the NRPS loading module.

Fatty Acyl-AMP Ligases (FAALs): In contrast, FAALs are often found within the gene clusters for secondary metabolite biosynthesis. nih.govnih.gov These enzymes also form an acyl-AMP intermediate but then directly transfer the activated fatty acyl group to an acyl carrier protein (ACP) domain within the NRPS or polyketide synthase (PKS) machinery. rsc.orgnih.gov This shuttles the fatty acid directly into the secondary metabolic pathway for incorporation into the final natural product. rsc.orgrsc.org

The choice between an FACL or FAAL pathway depends on the specific biosynthetic system. For instance, in the biosynthesis of iturin family lipopeptides, an acyl ligase (AL) domain converts the fatty acid to a fatty acyl-AMP, which is then loaded onto an ACP domain. nih.gov This highlights the direct role of these ligases in preparing the fatty acid substrate for the NRPS assembly line.

Enzyme ClassFunctionProductRole in Biosynthesis
Fatty Acyl-CoA Ligase (FACL) Activates fatty acid to a thioester with Coenzyme A. nih.govFatty Acyl-CoAGeneral metabolism, can be a precursor for NRPS. nih.gov
Fatty Acyl-AMP Ligase (FAAL) Activates fatty acid and transfers it to an Acyl Carrier Protein (ACP). rsc.orgnih.govFatty Acyl-ACPDirectly primes NRPS/PKS assembly lines for secondary metabolism. rsc.org

The integration of the activated fatty acid into the nascent peptide chain is a key step catalyzed by a specific type of condensation (C) domain, often referred to as a "starter" C domain. core.ac.uknih.gov Two primary mechanisms have been elucidated:

Direct Incorporation of Acyl-CoA: In some systems, such as surfactin (B1297464) biosynthesis, the fatty acid is activated as a CoA thioester by an FACL from primary metabolism. This fatty acyl-CoA is then directly recognized by the starter C domain of the NRPS, which catalyzes the acylation of the first amino acid held on its PCP domain. core.ac.uk

Carrier Protein-Mediated Transfer: A more recently discovered mechanism involves the fatty acid being first loaded onto a dedicated ACP domain, as described for the antibiotic CDA. core.ac.uknih.gov The starter C domain then specifically recognizes the fatty acyl-S-ACP as the donor substrate and the aminoacyl-S-PCP as the acceptor. It catalyzes the transfer of the fatty acid from the ACP to the amino group of the first amino acid, forming the initial lipopeptide intermediate. core.ac.uknih.gov This mechanism provides high selectivity for both the fatty acid and the amino acid substrates. nih.gov

Enzymatic Degradation Pathways of Branched-Chain Fatty Acids

Branched-chain fatty acids like this compound are catabolized through modified oxidation pathways. The presence of a methyl group can obstruct the standard beta-oxidation spiral, necessitating alternative enzymatic steps. nih.govyoutube.com

Alpha-oxidation is a metabolic pathway that removes a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org This process is particularly important for the degradation of β-methyl branched fatty acids, such as phytanic acid, where the methyl group on the beta-carbon (C3) physically blocks a key step in beta-oxidation. nih.govbyjus.com The process occurs primarily in the peroxisomes. wikipedia.orgbiochemden.com

The general steps of alpha-oxidation are as follows:

Activation: The branched-chain fatty acid is first activated to its CoA ester, forming an acyl-CoA (e.g., phytanoyl-CoA). wikipedia.orgbyjus.com

Hydroxylation: An enzyme, such as phytanoyl-CoA dioxygenase, hydroxylates the alpha-carbon (C2) of the fatty acid, yielding a 2-hydroxyacyl-CoA. wikipedia.org

Cleavage: A lyase then cleaves the bond between the alpha and beta carbons. This reaction releases the original carboxyl carbon as formyl-CoA (which can be further metabolized to CO2) and produces an aldehyde that is one carbon shorter. wikipedia.org

Oxidation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to form a new carboxylic acid (e.g., pristanic acid). wikipedia.orgbyjus.com

This newly formed fatty acid is now shorter by one carbon, and crucially, the methyl branch is no longer on the beta-carbon. This allows the molecule to proceed to the beta-oxidation pathway for further degradation. byjus.com A deficiency in alpha-oxidation enzymes can lead to the accumulation of branched-chain fatty acids, causing neurological damage, as seen in Refsum's disease. wikipedia.orgbyjus.com

Beta-oxidation is the primary catabolic process for breaking down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. wikipedia.org The process occurs in both mitochondria and peroxisomes. nih.govsmpdb.ca For straight-chain fatty acids, beta-oxidation proceeds in a repeating four-step cycle that shortens the fatty acid chain by two carbons in each cycle, releasing one molecule of acetyl-CoA. nih.gov

However, for branched-chain fatty acids like this compound, beta-oxidation can only proceed after the problematic methyl branch has been dealt with. If the methyl group is at an odd-numbered carbon (like the C3 position in phytanic acid), alpha-oxidation must occur first to remove one carbon and shift the branch position. nih.gov Once a branched-chain fatty acid has been processed by alpha-oxidation to remove the steric hindrance at the beta-carbon, the resulting shorter fatty acid (e.g., pristanic acid) can be activated to its CoA ester and enter the beta-oxidation pathway. youtube.comwikipedia.org

The beta-oxidation of these molecules then proceeds similarly to that of odd-chain fatty acids, yielding acetyl-CoA in each cycle until the final three carbons are released as propionyl-CoA. nih.gov Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. nyu.edu Therefore, the complete degradation of many branched-chain fatty acids requires the coordinated action of both alpha- and beta-oxidation pathways. youtube.com

Degradation PathwayLocationFunction for Branched-Chain Fatty AcidsKey Outcome
Alpha-Oxidation Peroxisomes wikipedia.orgbiochemden.comRemoves a single carbon from the carboxyl end. wikipedia.orgBypasses β-methyl branches that block beta-oxidation. nih.govbyjus.com
Beta-Oxidation Mitochondria & Peroxisomes nih.govsmpdb.caSequentially removes two-carbon units. wikipedia.orgGenerates acetyl-CoA and propionyl-CoA for energy production. nih.gov

Genetic Determinants and Gene Cluster Analysis for Biosynthesis

The biosynthesis of this compound is intricately linked to the production of polymyxin (B74138) antibiotics, where it serves as the N-terminal fatty acyl moiety. The genetic determinants for its synthesis are therefore embedded within the broader context of the polymyxin biosynthetic gene cluster (BGC). Analysis of this gene cluster in producer organisms, primarily the bacterium Paenibacillus polymyxa, has revealed a sophisticated enzymatic machinery for the assembly of these complex lipopeptides. nih.govnih.govresearchgate.net

The polymyxin BGC, designated as the pmx cluster, spans a significant region of the bacterial chromosome, approximately 40.6 kb in Paenibacillus polymyxa E681. nih.govnih.gov This cluster is primarily composed of genes encoding large, modular nonribosomal peptide synthetases (NRPSs), which are responsible for the assembly of the peptide core of polymyxin. nih.govresearchgate.net In addition to the NRPS genes, the cluster also contains genes for transporters necessary for the secretion of the antibiotic. nih.govresearchgate.net

The core of the polymyxin BGC consists of five key open reading frames (ORFs): pmxA, pmxB, pmxC, pmxD, and pmxE. nih.govnih.gov Among these, pmxA, pmxB, and pmxE encode the multimodular NRPS enzymes. nih.gov The genes pmxC and pmxD are predicted to encode an ABC (ATP-binding cassette) transporter system, responsible for exporting the synthesized polymyxin molecule out of the bacterial cell. nih.govresearchgate.net

The initiation of polymyxin biosynthesis, and consequently the incorporation of this compound, is a critical step governed by the first module of the NRPS assembly line, which is located at the N-terminus of the PmxE protein. nih.gov This initiation module contains a specialized "starter" condensation (C) domain. nih.gov This C-domain is responsible for recognizing and loading the acyl chain of this compound onto the first amino acid of the peptide chain, which is L-2,4-diaminobutyric acid (L-Dab). nih.govresearchgate.netnih.gov The specificity of this starter C-domain is a key determinant in the selection of the fatty acid moiety for polymyxin synthesis. researchgate.net

While the pmx gene cluster clearly directs the assembly of the final lipopeptide, the precise genetic determinants for the de novo biosynthesis of the this compound starter unit itself are not explicitly located within the core pmx cluster. The synthesis of this branched-chain fatty acid likely involves the host bacterium's fatty acid synthesis (FAS) machinery, potentially with the involvement of specialized enzymes for the introduction of the methyl branch. The precursors for branched-chain fatty acid synthesis are typically derived from the metabolism of amino acids such as valine, leucine, and isoleucine, which provide the isovaleryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA starter units. researchgate.net

Inactivation of the pmxE gene, which encodes the initial NRPS module, results in the complete abolishment of polymyxin production, confirming its essential role in the initiation of the biosynthetic process, including the attachment of the fatty acid. nih.gov Heterologous expression of the entire pmx gene cluster in a suitable host, such as Bacillus subtilis, has been shown to result in the production of polymyxin, demonstrating that this cluster contains all the necessary genetic information for the synthesis of the lipopeptide, assuming the host provides the necessary fatty acid precursor. nih.govnih.gov

The table below summarizes the key genes within the polymyxin biosynthetic gene cluster and their putative functions, highlighting the components essential for the incorporation of this compound.

GeneEncoded ProteinPutative Function in Relation to this compound
pmxEPolymyxin Synthetase EA large, multimodular NRPS. Contains the N-terminal "starter" condensation (C) domain responsible for the selection and attachment of the this compound moiety to the first amino acid of the peptide chain. nih.govresearchgate.net
pmxAPolymyxin Synthetase AA multimodular NRPS responsible for the elongation of the peptide chain. nih.gov
pmxBPolymyxin Synthetase BA single-module NRPS that incorporates the final amino acid and contains a thioesterase (TE) domain for the cyclization and release of the mature polymyxin molecule. nih.gov
pmxCABC Transporter PermeasePart of the transport system for the secretion of the final lipopeptide, which includes the this compound tail. nih.govresearchgate.net
pmxDABC Transporter ATP-binding ProteinPart of the transport system for the secretion of the final lipopeptide. nih.govresearchgate.net

Chemical Synthesis and Stereoselective Methodologies

Strategies for the Preparation of (S)-6-Methyloctanoic Acid

Enantioselective Oxidation of Precursor Chiral Alcohols

The enantioselective oxidation of a prochiral or racemic alcohol to a chiral carboxylic acid is a powerful strategy for asymmetric synthesis. In the context of this compound, this would involve the oxidation of a suitable precursor, such as 6-methyl-1-octanol. While direct enantioselective oxidation of the primary alcohol to the corresponding carboxylic acid in one step is challenging, a common approach involves the kinetic resolution of a racemic secondary alcohol precursor.

Recent advancements have demonstrated the potential of engineered enzymes, such as cholesterol oxidase, for the enantioselective oxidation of non-steroidal secondary alcohols. These biocatalysts can exhibit high selectivity for one enantiomer, allowing for the separation of the unreacted chiral alcohol, which can then be oxidized to the desired carboxylic acid. For instance, an engineered cholesterol oxidase could potentially be used to resolve racemic 6-methyloctan-2-ol, selectively oxidizing the (R)-enantiomer to the corresponding ketone and leaving the (S)-6-methyloctan-2-ol, which could then be converted to this compound.

Another approach involves the use of chiral transition metal complexes as catalysts for asymmetric oxidation reactions. For example, chiral palladium complexes have been utilized in the enantioselective C-H oxidation of terminal olefins, which could be adapted for the synthesis of chiral carboxylic acids from appropriate precursors.

Table 1: Examples of Enantioselective Oxidation Methodologies

Catalyst/ReagentSubstrate TypeProduct TypeKey Features
Engineered Cholesterol OxidaseRacemic Secondary AlcoholsKetones and Enantioenriched AlcoholsHigh (S)-selectivity, enabling deracemization in the presence of a reducing agent.
Chiral Pd(II)/Bis(sulfoxide)Terminal OlefinsBranched Allylic EstersHigh levels of enantioselectivity in C-H oxidation.

Deracemization and Kinetic Resolution Approaches

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

A notable example relevant to the synthesis of this compound is the enzymatic resolution of racemic 4-methyloctanoic acid, a structurally similar compound. In one study, immobilized lipase (B570770) from Candida antarctica was used to selectively esterify the (R)-enantiomer, leaving the desired (S)-4-methyloctanoic acid in high enantiomeric excess. This approach could be directly applicable to the resolution of racemic 6-methyloctanoic acid.

Deracemization, the conversion of a racemate into a single enantiomer, is an even more efficient process as it theoretically allows for a 100% yield of the desired enantiomer. Chemo-enzymatic deracemization concepts often involve a combination of enantioselective oxidation and non-stereoselective reduction steps.

Table 2: Kinetic Resolution of Racemic Carboxylic Acids

SubstrateBiocatalystAcyl AcceptorUnreacted EnantiomerEnantiomeric Excess (ee)
Racemic 4-methyloctanoic acidImmobilized Candida antarctica lipaseEthanol(S)-4-methyloctanoic acid>95%
Racemic Phenylalkyl carboxylic acid estersMetagenome-derived esterasesWater (hydrolysis)Varies with enzyme and substrateUp to 98%

Asymmetric Synthesis of Chiral Branched-Chain Fatty Acids

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired stereocenter is created, the auxiliary is removed and can often be recovered. scielo.org.mx Evans oxazolidinones and pseudoephedrine are prominent examples of chiral auxiliaries used in asymmetric alkylation reactions to synthesize chiral carboxylic acids. nih.govwikipedia.org

In the synthesis of this compound, an Evans oxazolidinone derived from an amino acid can be acylated to form an N-acyloxazolidinone. Deprotonation with a strong base generates a chiral enolate, which can then undergo a diastereoselective alkylation with a suitable electrophile, such as an ethyl halide. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary. Subsequent hydrolysis of the acylated auxiliary yields the desired this compound.

Similarly, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org The corresponding amide of a carboxylic acid is formed, and its enolate undergoes diastereoselective alkylation. wikipedia.org The auxiliary is then cleaved to afford the enantioenriched carboxylic acid. wikipedia.org

Table 3: Common Chiral Auxiliaries for Asymmetric Alkylation

Chiral AuxiliaryTypical ReactionKey Features
Evans OxazolidinonesAsymmetric Aldol and Alkylation ReactionsHigh diastereoselectivity, reliable formation of specific stereoisomers. nih.gov
PseudoephedrineAsymmetric Alkylation of Carboxylic Acid DerivativesHigh diastereoselectivity, auxiliary is readily available and recyclable. wikipedia.org
(S)-(Phenylthiomethyl)benzyl auxiliary1,2-cis GlycosylationsControls anomeric selectivity in oligosaccharide synthesis. nih.gov

Chemo-Enzymatic Synthesis (e.g., Lipase-Catalyzed Reactions)

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective transformations. Lipases are particularly versatile biocatalysts for the synthesis of chiral compounds due to their ability to catalyze enantioselective esterification, transesterification, and hydrolysis reactions in both aqueous and organic media.

The kinetic resolution of racemic esters of 6-methyloctanoic acid is a viable chemo-enzymatic route to this compound. In this process, a lipase selectively hydrolyzes one enantiomer of the racemic ester at a faster rate, leaving the unreacted ester enriched in the other enantiomer. For example, Candida rugosa lipase has been shown to be effective in the kinetic resolution of various racemic esters. nih.gov By carefully selecting the enzyme, acyl donor, and reaction conditions, high enantiomeric excess of the desired (S)-enantiomer can be achieved.

Table 4: Lipase-Catalyzed Kinetic Resolution of Esters

Lipase SourceSubstrateReaction TypeProductEnantiomeric Ratio (E)
Pseudomonas cepaciaRacemic α-methyl-β-propiothiolactoneHydrolysis(S)-enantiomer>100
Candida antarcticaRacemic α-methyl-γ-butyrothiolactoneHydrolysis(S)-enantiomer11
Candida rugosaRacemic Naproxen methyl esterHydrolysis(S)-Naproxen-
Candida antarctica Lipase BRacemic FlurbiprofenEsterification with methanol(R)-Flurbiprofen methyl ester-

Asymmetric Hydrogenation in Related Chiral Molecules

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. nih.gov This technique typically involves the use of a chiral transition metal catalyst, such as rhodium or ruthenium, coordinated with a chiral ligand to reduce a prochiral unsaturated substrate, like an alkene or ketone, to a single enantiomer. nih.gov

While direct asymmetric hydrogenation to form the chiral center at the 6-position of octanoic acid is not straightforward, this methodology can be applied to the synthesis of chiral precursors. For instance, an α,β-unsaturated ester with a substituent at the γ-position could be a suitable precursor. Asymmetric hydrogenation of the double bond would create the chiral center, and subsequent chemical modifications would lead to this compound.

Rhodium complexes with chiral diphosphine ligands, such as DuPHOS and MiniPHOS, have demonstrated high enantioselectivity in the hydrogenation of various α,β-unsaturated phosphonates and other unsaturated precursors. nih.gov The choice of ligand and reaction conditions is crucial for achieving high enantiomeric excess.

Table 5: Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation

LigandSubstrate TypeProduct ee
(R,R)-t-Bu-BisP*Dimethyl α-acetylaminoethenephosphonate90%
t-Bu-MiniPHOSCyclopentylmethyl α,β-unsaturated phosphonate99%
Me-DuPHOS3-Cyano-5-methylhex-3-enoic acid saltHigh ee

Total Synthesis of Complex Natural Products Incorporating this compound Moieties

The incorporation of the this compound moiety is a crucial step in the total synthesis of several complex and medicinally important natural products. This chiral fatty acid is a key component of the polymyxin (B74138) and octapeptin families of antibiotics. The total synthesis of these lipopeptides presents significant challenges, including the stereoselective introduction of the chiral acyl chain, the management of multiple stereocenters within the peptide backbone, and the final macrocyclization.

One of the most prominent examples is the total synthesis of Polymyxin B1, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. The this compound is N-terminally attached to a cyclic heptapeptide (B1575542) core, which itself is appended with a linear tripeptide segment. Early synthetic efforts and more contemporary approaches have often relied on solid-phase peptide synthesis (SPPS) to construct the linear peptide chain before the crucial acylation and cyclization steps.

A notable solid-phase total synthesis of Polymyxin B1 was achieved, demonstrating the feasibility of producing this complex molecule in a high yield. nih.gov The strategy involved the use of an orthogonal protecting group, N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde), to facilitate the selective deprotection and subsequent cyclization. The synthetic peptide was confirmed to be identical to the naturally occurring antibiotic through mass spectrometry and HPLC analysis. nih.gov

The general approach for the solid-phase synthesis of Polymyxin B1 can be summarized in the following key stages:

Resin Functionalization: The C-terminal amino acid is anchored to a solid support (resin).

Iterative Peptide Chain Elongation: The peptide chain is built sequentially by adding protected amino acid residues.

Acylation with this compound: The chiral fatty acid is coupled to the N-terminus of the linear peptide.

Selective Deprotection and Cyclization: A key side chain is deprotected to allow for the formation of the cyclic core of the molecule.

Cleavage and Global Deprotection: The completed lipopeptide is cleaved from the resin, and all remaining protecting groups are removed.

The table below outlines the key steps and reagents typically involved in the solid-phase synthesis of a complex natural product like Polymyxin B1.

StepDescriptionKey Reagents and Conditions
1Attachment of the first amino acid (e.g., Fmoc-L-Thr(tBu)-OH) to a 2-chlorotrityl chloride resin.DIPEA, DCM
2Iterative Fmoc-deprotection and amino acid coupling.20% Piperidine in DMF (deprotection); Amino acid, HCTU, DIPEA in DMF (coupling)
3Coupling of the this compound to the N-terminus.This compound, HCTU, DIPEA in DMF
4Selective deprotection of an orthogonal protecting group (e.g., Dde on a Dab side chain).2% Hydrazine in DMF
5Solution-phase macrocyclization after cleavage from the resin.DPPA, NaHCO3 in DMF
6Final deprotection of all remaining protecting groups.TFA cocktail (e.g., TFA/TIS/H2O)

Another significant class of natural products featuring a chiral fatty acid is the octapeptins. The first synthesis of Octapeptin C4 was also accomplished using a combination of solid-phase synthesis for the linear precursor followed by a solution-phase cyclization. nih.gov While Octapeptin C4 itself incorporates a (R)-3-hydroxydecanoic acid, its structural similarity to the polymyxins highlights the general synthetic strategies employed for this class of lipopeptides. The synthesis of analogues with different lipophilic groups has also been explored to investigate structure-activity relationships. ukdiss.com

Advanced Analytical Methodologies for Stereochemical Elucidation and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of (S)-6-methyloctanoic acid, providing detailed information about its atomic composition and spatial arrangement.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY, HMBC, HMQC, and ROESY, offer deeper insights into the connectivity and spatial relationships between atoms. youtube.comscience.gov

¹H NMR: This technique identifies the different types of protons in the molecule and their neighboring protons. The chemical shifts, integration, and multiplicity of the signals are key parameters.

¹³C NMR: This provides information on the carbon skeleton of the molecule. nih.gov The number of signals corresponds to the number of non-equivalent carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to establish the sequence of protons in the carbon chain. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence)/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbons to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure, especially around quaternary carbons. youtube.comyoutube.comyoutube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be crucial for confirming stereochemistry. science.gov

Table 1: Representative NMR Data for 6-methyloctanoic acid derivatives

Technique Observed Features Interpretation
¹H NMRDistinct signals for methyl, methylene (B1212753), and methine protons with specific chemical shifts and splitting patterns.Elucidation of the proton environment and connectivity.
¹³C NMRSignals corresponding to the carboxyl, methine, and various methylene and methyl carbons.Confirmation of the carbon framework.
COSYCross-peaks indicating coupling between adjacent protons along the alkyl chain.Establishes the sequence of CH-CH₂ groups.
HMQC/HSQCCorrelation peaks linking specific proton signals to their directly bonded carbon signals.Assigns protons to their respective carbons.
HMBCCorrelations between the methyl protons at C6 and the carbons at C5 and C7, and between the protons at C2 and the carboxyl carbon (C1).Confirms the branching point and the overall carbon skeleton.

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net Various ionization techniques and analyzers can be employed for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule with a high degree of confidence.

Electron Ionization (EI) and Electrospray Ionization (ESI): EI is a common ionization technique used in conjunction with gas chromatography, while ESI is a soft ionization technique often coupled with liquid chromatography, suitable for analyzing the carboxylate form of the acid. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern, which can be used for structural elucidation and confirmation.

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS/MS: While less common for small molecules like fatty acids, MALDI can be used for certain applications, particularly when the analyte is part of a larger complex or requires a specific sample preparation. nih.govnih.govmdpi.com

Table 2: Expected Mass Spectrometry Data for 6-methyloctanoic acid

Technique Expected m/z (mass-to-charge ratio) Information Obtained
HRMS (ESI-)[M-H]⁻ at m/z 157.1234Precise molecular formula (C₉H₁₇O₂⁻).
GC-MS (EI)Molecular ion [M]⁺ at m/z 158, and characteristic fragment ions.Molecular weight and fragmentation pattern for structural confirmation.
LC-MS/MS (ESI-)Precursor ion [M-H]⁻ at m/z 157, with product ions resulting from fragmentation.Structural information from the fragmentation pattern.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govmdpi.com It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, the carboxyl group can act as a chromophore. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the stereochemistry at the chiral center. mdpi.com This technique is particularly valuable when comparing the spectrum of an unknown sample to that of a known standard of this compound. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like carboxylic acids. For the specific challenge of separating enantiomers, chiral HPLC is employed. researchgate.netnih.gov

Chiral Stationary Phases (CSPs): The separation of this compound from its (R)-enantiomer is achieved using columns packed with a chiral stationary phase. chiraltech.com These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. chromatographyonline.com

Table 3: Typical Chiral HPLC Parameters for the Separation of 6-methyloctanoic acid Enantiomers

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid).
Detection UV detector (at a low wavelength, as the carboxyl group has a weak chromophore) or a mass spectrometer.
Expected Outcome Baseline separation of the (S) and (R) enantiomers, allowing for their individual quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.govumb.edu For the analysis of carboxylic acids like 6-methyloctanoic acid, a derivatization step is typically required to increase their volatility. youtube.com

Derivatization: The carboxylic acid is often converted to a more volatile ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester, prior to injection into the GC. nist.gov

Metabolomic Profiling: GC-MS is widely used in metabolomics to identify and quantify a wide range of small molecules in biological samples. mdpi.comnih.gov This allows for the detection of 6-methyloctanoic acid within a complex biological matrix. mdpi.com The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. nih.gov

Derivatization Strategies for Enhanced Chiral Analysis

The accurate quantification and stereochemical elucidation of this compound often necessitate derivatization prior to chromatographic analysis. This process involves converting the carboxylic acid into a diastereomer by reacting it with a chiral derivatizing agent (CDA). wikipedia.org The resulting diastereomers possess distinct physicochemical properties, allowing for their separation on achiral stationary phases using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). wikipedia.orgdoi.org

The selection of an appropriate derivatization reagent is crucial for successful chiral resolution. For carboxylic acids such as 6-methyloctanoic acid, a variety of fluorescent chiral derivatization reagents can be employed. rsc.org These reagents react with the carboxylic acid, often in the presence of activating agents, to form diastereomeric amides. rsc.org The inherent fluorescence of these derivatives enhances detection sensitivity, which is particularly advantageous when analyzing trace amounts of the analyte. rsc.org

Common strategies for the chiral analysis of carboxylic acids include:

Formation of Diastereomeric Amides: Reacting the carboxylic acid with a chiral amine to form diastereomeric amides is a widely used approach. These derivatives can then be separated by HPLC on a standard reversed-phase column. rsc.org

Use of Chiral Alcohols: Esterification with a chiral alcohol is another effective method. The resulting diastereomeric esters can be analyzed by GC-MS, which provides both separation and structural information. nih.gov

The choice of derivatization strategy depends on several factors, including the chemical nature of the analyte, the required sensitivity, and the available analytical instrumentation. The table below summarizes some common chiral derivatizing agents for carboxylic acids.

Chiral Derivatizing Agent (CDA) Analyte Functional Group Resulting Derivative Analytical Technique
(S)-AnabasineCarboxylic AcidDiastereomeric AmideLC/ESI-MS/MS nih.gov
(1S,2R,4R)-(–)-2,10-CamphorsultamCarboxylic AcidDiastereomeric Sultam AmideHPLC tcichemicals.com
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)Alcohols, AminesDiastereomeric Ester/AmideNMR, HPLC wikipedia.org
1-(9-Fluorenyl)ethyl chloroformateAmines, Carboxylic AcidsDiastereomeric Carbamate/EsterHPLC

Advanced Marfey's Method for Stereochemistry Determination of Associated Amino Acids

When this compound is part of a larger biomolecule, such as a lipopeptide, determining the stereochemistry of the associated amino acids is essential for complete structural elucidation. The Advanced Marfey's method is a powerful analytical technique used for this purpose. nih.govepa.gov It is a modification of the original Marfey's method, which involves the derivatization of amino acids with a chiral reagent, followed by HPLC separation of the resulting diastereomers. mdpi.comsci-hub.box

The key principle of Marfey's method is the reaction of amino acid hydrolysates with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. nih.govresearchgate.net This reaction yields diastereomeric derivatives that can be resolved by reversed-phase HPLC. acs.org The elution order of the L- and D-amino acid derivatives is consistent, allowing for the assignment of absolute configuration by comparing the retention times to those of standard amino acid derivatives. epa.gov

The "Advanced Marfey's method" enhances this process by coupling it with liquid chromatography-mass spectrometry (LC-MS). nih.govepa.gov This allows for the detection and identification of derivatized amino acids without the need for authentic standards for every potential amino acid, which is particularly useful for identifying unusual or non-proteinogenic amino acids. nih.gov A key innovation in some advanced protocols is the use of a racemic derivatizing agent, such as 1-fluoro-2,4-dinitrophenyl-5-DL-leucinamide (DL-FDLA), which eliminates the need for chemical racemization of the sample to obtain the enantiomeric counterpart for comparison. epa.gov

The general workflow for the Advanced Marfey's method is as follows:

Hydrolysis: The peptide or protein is hydrolyzed to its constituent amino acids.

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (or its analog) under mild alkaline conditions.

LC-MS Analysis: The resulting mixture of diastereomeric derivatives is separated and analyzed by reversed-phase HPLC coupled with mass spectrometry.

Stereochemical Assignment: The absolute configuration of each amino acid is determined by comparing the retention times and mass spectra of the derivatives from the sample to those of known standards or by analyzing the elution order of the diastereomers. epa.gov

The table below outlines the key reagents and principles of Marfey's method and its advanced variations.

Method Derivatizing Reagent Key Principle Detection
Marfey's Method 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)Formation of diastereomers with L- and D-amino acids, separation by HPLC. Comparison of retention times with standards. mdpi.comsci-hub.boxUV (340 nm) acs.org
Advanced Marfey's Method L-FDAA or 1-fluoro-2,4-dinitrophenyl-5-DL-leucinamide (DL-FDLA)Combines Marfey's derivatization with LC-MS for sensitive detection and identification without requiring all standards. DL-FDLA derivatization avoids chemical racemization. nih.govepa.govLC-MS nih.govepa.gov
C3 Marfey's Method L-FDAA and D-FDAAUtilizes a C3 LC column for improved resolution of all amino acids, including isoleucine stereoisomers. acs.orgUV and MS nih.gov

Derivatives, Analogues, and Research Applications

Structural Modification and Diversification of (S)-6-Methyloctanoic Acid-Containing Natural Products

The primary class of natural products containing this compound are the polymyxins, such as Polymyxin (B74138) B1 and Colistin (B93849) A (Polymyxin E). nih.govwikipedia.org The lipophilic fatty acid tail is a key determinant of both the antimicrobial efficacy and the toxicity of these antibiotics. nih.govacs.org Therefore, extensive research has focused on the structural modification of this moiety to develop new polymyxin derivatives with improved therapeutic profiles.

One common strategy involves the enzymatic removal of the native this compound and the subsequent acylation with different fatty acid chains. This semisynthetic approach allows for the creation of a diverse range of analogues. Modifications have included varying the length of the acyl chain, introducing different branching patterns, and incorporating aromatic or other functional groups. acs.orgnih.gov For instance, replacing the natural fatty acid with straight-chain fatty acids of varying lengths has been explored to modulate the antibacterial spectrum and reduce toxicity. nih.gov

Another approach to diversification involves the total synthesis of polymyxin analogues, which provides even greater flexibility for structural modifications. nih.govmdpi.com This allows for the introduction of non-natural amino acids in the peptide core in addition to alterations in the fatty acid tail. These synthetic efforts have underscored the importance of the chirality and branching of the 6-methyloctanoyl moiety for optimal biological activity.

Synthesis and Evaluation of Analogues for Biological Activity Studies

The synthesis of analogues of this compound and its incorporation into polymyxin structures are central to understanding the structure-activity relationships (SAR) of these antibiotics. The primary goals of these studies are to enhance antimicrobial potency, broaden the spectrum of activity to include polymyxin-resistant strains, and mitigate the dose-limiting nephrotoxicity associated with this class of drugs. nih.govacs.orgnih.gov

A variety of synthetic and semisynthetic analogues have been developed and evaluated. For example, polymyxin nonapeptides, which lack the entire N-terminal fatty acyl-diaminobutyric acid unit, are devoid of antibacterial activity, highlighting the critical role of the fatty acid tail. nih.govmdpi.com However, re-acylation of these nonapeptides with various fatty acids, including analogues of 6-methyloctanoic acid, can restore and in some cases, enhance biological activity.

Studies have shown that both the length and the structure of the fatty acid chain are crucial. Analogues with fatty acyl chains of different lengths have been synthesized and tested against a panel of Gram-negative bacteria. mdpi.com The results indicate that the optimal chain length for potent antibacterial activity is typically between eight and ten carbon atoms. Furthermore, the branched nature of the native this compound appears to be important for the interaction with the bacterial membrane.

More recent strategies have involved the synthesis of polymyxin analogues with cleavable linkers in the fatty acid tail, such as disulfide bonds. acs.orgnih.gov The rationale behind this approach is that the molecule remains intact and active in the oxidizing environment of the bloodstream but is cleaved to a less toxic form in the reducing environment of the kidneys, potentially reducing nephrotoxicity. nih.gov

The biological evaluation of these analogues typically involves determining their minimum inhibitory concentrations (MICs) against a range of clinically relevant bacteria, including multidrug-resistant isolates of Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. mdpi.com In addition to assessing antibacterial activity, these studies also evaluate the cytotoxicity of the new compounds against mammalian cell lines, particularly kidney cells, to assess their potential for reduced toxicity. acs.orgnih.gov

Biosynthetic Engineering for the Production of Novel this compound Derivatives

The biosynthesis of polymyxins is carried out by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs). wikipedia.org The fatty acid side chain, including this compound, is incorporated at the beginning of the assembly process. The biosynthesis of branched-chain fatty acids in bacteria typically starts from branched-chain alpha-keto acids derived from amino acids like valine, leucine, and isoleucine.

Biosynthetic engineering offers a promising avenue for the production of novel polymyxin derivatives. By manipulating the genes involved in the biosynthesis of the fatty acid precursor, it is possible to generate new polymyxin analogues with altered fatty acid tails. For example, the substrate specificity of the enzyme that loads the initial fatty acid onto the NRPS complex could be altered to accept different branched-chain or straight-chain fatty acids.

While specific examples of biosynthetic engineering to produce novel this compound derivatives in the context of polymyxins are still emerging, the general principles of engineering fatty acid biosynthesis are well-established. For instance, the overexpression of genes involved in the synthesis of specific branched-chain fatty acid precursors could lead to the increased production of polymyxins with those particular fatty acid tails. Conversely, knocking out genes for the synthesis of certain precursors could lead to the production of a more homogenous polymyxin product.

This approach has the potential to generate a wide array of novel polymyxin structures that would be difficult or costly to produce by chemical synthesis alone. These engineered derivatives could then be screened for improved therapeutic properties.

Utilization as a Chiral Building Block in Complex Organic Synthesis

The chiral nature of this compound makes it a valuable chiral building block for the asymmetric synthesis of complex organic molecules. While its most prominent role is in the structure of polymyxins, its utility as a synthetic intermediate is also recognized. The enantioselective synthesis of branched-chain fatty acids is an active area of research, and various methods have been developed to produce these compounds in high enantiomeric purity.

One of the primary applications of synthetic this compound is in the total synthesis of polymyxin antibiotics and their analogues. Having access to enantiomerically pure fatty acid is crucial for these syntheses, as the stereochemistry of the fatty acid tail can significantly impact the biological activity of the final molecule.

Beyond its use in polymyxin synthesis, chiral branched-chain fatty acids like this compound can serve as starting materials for the synthesis of other natural products and biologically active molecules. The chiral methyl group provides a stereocenter that can be used to control the stereochemistry of subsequent reactions. For example, it can be used in the synthesis of pheromones, which often contain chiral branched-chain hydrocarbon structures.

The development of new asymmetric synthetic methods continues to provide more efficient routes to enantiomerically pure branched-chain fatty acids, further expanding their potential as chiral building blocks in organic synthesis.

Future Research Directions in Chemical Biology and Synthetic Applications

Unraveling Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of branched-chain fatty acids like (S)-6-methyloctanoic acid is a fascinating area of research, particularly in microorganisms such as actinomycetes, which are known for producing a diverse array of secondary metabolites. nih.govnih.govresearchgate.netsemanticscholar.org While the general principles of fatty acid synthesis are well-established, the specific enzymes and pathways leading to the formation of this compound remain largely uncharacterized. Future research will likely focus on identifying and characterizing the key enzymes involved in this process.

Actinomycetes utilize both Type I and Type II fatty acid synthase (FAS) systems for the production of fatty acids. nih.govnih.gov The biosynthesis of branched-chain fatty acids typically involves the use of alternative starter units to the usual acetyl-CoA. In the case of this compound, it is hypothesized that a short-chain branched-CoA primer is utilized by the FAS machinery. The identification of the enzymes responsible for the synthesis of this specific primer and its subsequent elongation and stereospecific reduction is a key area for future investigation.

Genome mining of actinomycetes and other potential producer organisms, coupled with heterologous expression and in vitro characterization of candidate enzymes, will be crucial in elucidating the complete biosynthetic pathway. mdpi.com Understanding the genetic and biochemical basis of this compound formation will not only provide fundamental insights into microbial metabolism but also pave the way for the metabolic engineering of microorganisms for enhanced production.

Development of Novel Chemoenzymatic Routes for Enantiopure Production

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of innovative synthetic strategies. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, offer a powerful platform for the production of chiral molecules like this compound. nih.govnih.gov

Future research in this area will likely focus on the discovery and engineering of novel enzymes with high stereoselectivity for the synthesis of this compound. Lipases and esterases are particularly attractive candidates for the kinetic resolution of racemic mixtures of 6-methyloctanoic acid or its derivatives. Additionally, the use of stereoselective reductases for the asymmetric reduction of a suitable keto-acid precursor could provide a direct route to the desired (S)-enantiomer.

Exploration of Additional Biological and Ecological Roles

While this compound is known as a component of the polymyxin (B74138) antibiotics, its broader biological and ecological roles are not fully understood. rsc.org Branched-chain fatty acids are known to play diverse roles in nature, from being components of cell membranes to acting as signaling molecules.

Future research could explore the potential role of this compound as a pheromone or a semiochemical in insect or animal communication. For example, other branched-chain fatty acids have been identified as components of the scent glands of animals like the wolverine, where they are involved in territorial marking and sexual signaling. wikipedia.org Investigating the presence of this compound in the scent secretions of various species could reveal novel ecological interactions.

Furthermore, the antimicrobial properties of this compound itself, independent of the polymyxin structure, warrant further investigation. Medium-chain fatty acids are known to possess antimicrobial activity, and exploring the spectrum of activity of this compound against various pathogens could lead to the development of new antimicrobial agents. mdpi.com

Advances in Analytical Techniques for Trace Analysis and Stereochemical Confirmation

The accurate detection and quantification of this compound, particularly at trace levels in complex biological matrices, is essential for studying its biosynthesis and biological roles. The development of advanced analytical techniques is crucial for this purpose.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of fatty acids. mdpi.com For the stereochemical confirmation of this compound, chiral chromatography is the method of choice. This can be achieved using either a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a non-chiral column. aocs.org

Future advancements in this area may include the development of more sensitive and selective derivatization reagents that can enhance the ionization efficiency of 6-methyloctanoic acid for MS detection. acs.orgresearchgate.net Additionally, the use of multidimensional chromatography techniques could provide enhanced resolution for the analysis of complex samples. Novel methods for chiral discrimination, such as those employing chiral labeling reagents that induce a helical conformation, could also be applied for the unambiguous determination of the absolute configuration of this compound at very low concentrations. tcichemicals.commtu.edu

Analytical TechniqueApplicationPotential Advancements
Chiral HPLCSeparation of enantiomersDevelopment of new chiral stationary phases with higher selectivity.
GC-MSIdentification and quantificationImproved derivatization methods for enhanced volatility and sensitivity.
LC-MS/MSTrace analysis in complex matricesMiniaturized and automated sample preparation techniques. chromatographyonline.com
Chiral DerivatizationStereochemical confirmationNovel derivatizing agents for improved separation and detection. acs.org

Design and Synthesis of New Bioactive Molecules Incorporating the this compound Motif

The unique stereochemistry and lipophilic nature of this compound make it an attractive chiral building block for the design and synthesis of new bioactive molecules. beilstein-journals.orgmdpi.comnih.gov Its incorporation into larger molecules can influence their pharmacological properties, such as membrane permeability, metabolic stability, and target binding.

Future research will likely explore the use of this compound as a starting material for the synthesis of a variety of natural product analogues and other novel chemical entities. chemfaces.comnih.govnih.govmdpi.com For example, it could be used to modify the side chains of existing drugs to improve their efficacy or reduce their toxicity. The hydrophobic and flexible nature of the 6-methyloctanoic acid chain could be exploited to design molecules that can effectively cross biological membranes. nih.govnih.gov

The synthesis of libraries of compounds incorporating the this compound motif, followed by high-throughput screening for various biological activities, could lead to the discovery of new drug candidates for a range of therapeutic areas. researchgate.netnih.gov The development of efficient and versatile synthetic methodologies to incorporate this chiral synthon into diverse molecular scaffolds will be a key focus of this research.

Q & A

Q. What is the role of (S)-6-methyloctanoic acid in the biosynthesis of polymyxin antibiotics?

this compound serves as the precursor fatty acyl moiety in polymyxin B1 and colistin A, forming a critical structural component of these antibiotics. Its branched-chain structure facilitates interactions with bacterial membranes, disrupting permeability . Methodologically, researchers can track its incorporation using isotopic labeling (e.g., ¹³C-L-isoleucine) in Bacillus subtilis cultures, followed by LC-MS analysis of polymyxin intermediates .

Q. How is the stereochemical configuration (S) of 6-methyloctanoic acid determined in natural products?

The S-configuration at carbon 6 arises from the use of L-isoleucine as a primer in the fatty acid synthesis pathway. The α-ketoacid derivative of L-isoleucine initiates chain elongation via the anteiso fatty acid pathway, preserving the stereocenter . Confirmation requires chiral HPLC or NMR analysis with Mosher ester derivatives to resolve enantiomers .

Q. What analytical techniques are used to identify this compound in microbial extracts?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is standard for fatty acid profiling. For stereochemical confirmation, circular dichroism (CD) spectroscopy or X-ray crystallography of purified derivatives is recommended .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound production in microbial hosts?

Strategies include:

  • Overexpressing ilvE (branched-chain amino acid transaminase) in B. subtilis to enhance L-isoleucine flux .
  • Modifying acyl carrier protein (ACP) specificity in fatty acid synthase systems to favor anteiso branching .
  • Using CRISPR interference to downcompete competing pathways (e.g., iso-branched fatty acid synthesis) . Yield improvements are quantified via comparative metabolomics and flux balance analysis .

Q. What experimental contradictions exist regarding the antimicrobial efficacy of this compound-containing polymyxins?

Polymyxin B1 (with this compound) shows higher activity against Gram-negative bacteria than B2 (6-methylheptanoic acid), but some studies report reduced efficacy in P. aeruginosa strains with modified lipid A structures. Resolve discrepancies by:

  • Conducting minimum inhibitory concentration (MIC) assays under standardized cation-adjusted Mueller-Hinton broth conditions .
  • Correlating membrane permeabilization kinetics with fatty acyl chain length via fluorescent probe assays (e.g., N-phenyl-1-naphthylamine uptake) .

Q. How does the stereochemistry of 6-methyloctanoic acid influence its interaction with bacterial membranes?

Molecular dynamics simulations reveal that the S-configuration enhances hydrophobic packing with lipid A, increasing membrane disruption. Experimental validation involves synthesizing both enantiomers and comparing their insertion into liposomes using surface plasmon resonance (SPR) .

Q. What are the challenges in synthesizing this compound enantioselectively?

Key hurdles include:

  • Avoiding racemization during esterification/activation steps. Mitigate via low-temperature enzymatic catalysis (e.g., lipase B from Candida antarctica) .
  • Scalability of asymmetric hydrogenation catalysts for medium-chain fatty acids. Screen Pd or Ir complexes with chiral phosphine ligands .

Methodological Recommendations

  • Data Interpretation : When analyzing polymyxin homolog ratios (e.g., B1 vs. B2), use high-resolution LC-MS/MS with MRM (multiple reaction monitoring) to avoid co-elution artifacts .
  • Contradiction Resolution : Apply Bradford-Hill criteria to assess causality in structure-activity relationships, particularly for studies reporting conflicting MIC values .
  • Stereochemical Analysis : Combine NMR nuclear Overhauser effect (NOE) experiments with computational modeling (e.g., DFT) to resolve ambiguous configurations .

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(S)-6-methyloctanoic acid

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